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# Orphanin FQ(1-11) as a NOP Receptor Agonist: A Technical Guide

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Compound of Interest		
Compound Name:	Orphanin FQ(1-11)	
Cat. No.:	B171971	Get Quote

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Orphanin FQ/Nociceptin (N/OFQ) is an endogenous 17-amino acid neuropeptide that is the cognate ligand for the Nociceptin Opioid Peptide (NOP) receptor, a G protein-coupled receptor (GPCR) and the fourth member of the opioid receptor family.[1][2] While structurally related to classical opioid receptors ( $\mu$ ,  $\delta$ , and  $\kappa$ ), the NOP receptor possesses a unique pharmacological profile, notably its lack of affinity for traditional opioid ligands like morphine.[3][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a diverse range of physiological and pathological processes, including pain modulation, anxiety, learning, memory, and immune response.[5]

**Orphanin FQ(1-11)** (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala) is a truncated peptide fragment of the full-length N/OFQ. Due to the presence of basic amino acid pairs in the parent peptide, such fragments may be generated through endogenous processing. **Orphanin FQ(1-11)** retains significant biological activity, acting as a potent and selective agonist at the NOP receptor. This makes it a valuable pharmacological tool for elucidating the function of the NOP receptor system and for investigating the structure-activity relationships of NOP receptor ligands. This guide provides a comprehensive technical overview of **Orphanin FQ(1-11)**, focusing on its binding characteristics, functional activity, receptor signaling, and the experimental protocols used for its characterization.



## **Quantitative Data: Binding and Functional Profile**

**Orphanin FQ(1-11)** is characterized by its high affinity and selectivity for the NOP receptor over classical opioid receptors. Its functional profile is that of a potent agonist.

## **Binding Affinity and Selectivity**

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Studies have consistently shown that **Orphanin FQ(1-11)** binds potently to the NOP receptor (also known as ORL-1) while displaying negligible affinity for  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors.

Ligand	Receptor	Binding Affinity (Ki)	Reference
Orphanin FQ(1-11)	NOP (ORL-1)	55 nM	
Orphanin FQ(1-11)	μ Opioid	>1000 nM	
Orphanin FQ(1-11)	δ Opioid	>1000 nM	_
Orphanin FQ(1-11)	к Opioid	>1000 nM	

Table 1: Binding affinity and selectivity of **Orphanin FQ(1-11)**.

## **Functional Potency and Efficacy**

As a NOP receptor agonist, **Orphanin FQ(1-11)** initiates downstream intracellular signaling upon binding. Its functional activity is assessed through assays that measure G-protein activation or second messenger modulation. While specific EC50 values for the native (1-11) fragment are not detailed in the provided results, a closely related analog, [Tyr10]N/OFQ(1-11), has been characterized as a full agonist, albeit less potent than the full-length N/OFQ peptide. **Orphanin FQ(1-11)** itself is described as pharmacologically active with a potency comparable to the parent N/OFQ in vivo.



Ligand	Assay Type	Parameter	Value	Efficacy vs. N/OFQ	Reference
[Tyr10]N/OF Q(1-11)	GIRK Current Induction (rat vIPAG neurons)	EC50	8.98 µM	Equi- efficacious	
[Tyr10]N/OF Q(1-11)	cAMP Accumulation Inhibition (HEK293 cells)	-	Full Agonist	-	

Table 2: Functional activity of an **Orphanin FQ(1-11)** analog. Note: vIPAG refers to ventrolateral periaqueductal gray.

## **NOP Receptor Signaling Pathways**

Activation of the NOP receptor by an agonist like **Orphanin FQ(1-11)** triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.

- G-Protein Coupling: The agonist-bound NOP receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric Gprotein, causing the dissociation of the Gαi/o subunit from the Gβy dimer.
- Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- Ion Channel Modulation: The dissociated Gβγ subunit directly modulates ion channel activity.
  It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing
  potassium efflux and membrane hyperpolarization. Simultaneously, it inhibits voltage-gated
  calcium channels, reducing calcium influx. Both actions lead to a reduction in neuronal
  excitability and neurotransmitter release.

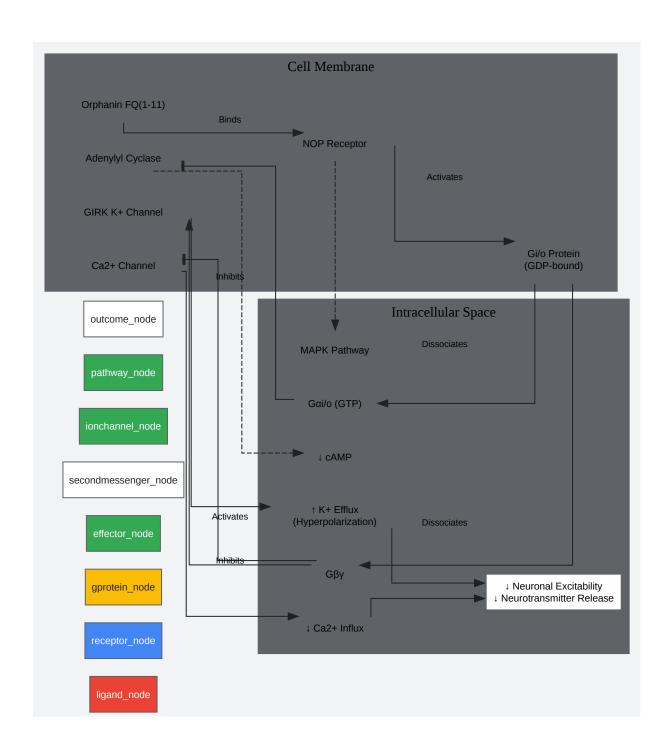






- MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in regulating various cellular processes.
- Receptor Desensitization and Internalization: Following prolonged agonist stimulation, the
  receptor is phosphorylated, which facilitates the binding of β-arrestin. This leads to receptor
  desensitization (uncoupling from G-proteins) and internalization, a process that regulates the
  overall signaling response.





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NOP Receptor Signaling Cascade



## **Experimental Protocols**

The characterization of **Orphanin FQ(1-11)** and other NOP ligands relies on standardized in vitro assays.

## **Radioligand Binding Assay**

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of **Orphanin FQ(1-11)**.

#### Materials:

- Cell Membranes: From CHO or HEK293 cells stably expressing the human NOP receptor.
- Radioligand: A high-affinity NOP receptor ligand labeled with a radioisotope (e.g., [³H]-Nociceptin or an iodinated analog).
- Test Ligand: Orphanin FQ(1-11) at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled NOP agonist (e.g., N/OFQ) to saturate all specific binding sites.
- Assay Buffer: Typically Tris-HCl buffer with additives like MgCl<sub>2</sub>.
- Filtration System: Glass fiber filters and a cell harvester.
- Scintillation Counter: To quantify radioactivity.

#### Methodology:

- Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Prepare serial dilutions of Orphanin FQ(1-11).
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test ligand (or buffer for total binding, or non-specific control).



- Equilibration: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
- Termination: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity retained on each filter using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Orphanin FQ(1-11) to generate a competition curve. The IC50 (concentration of ligand that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

## [35S]GTPyS Binding Assay

This functional assay provides a direct measure of G-protein activation following receptor stimulation. Agonist binding facilitates the exchange of GDP for [ $^{35}$ S]GTPyS, a non-hydrolyzable GTP analog, on the G $\alpha$  subunit.

Objective: To determine the potency (EC50) and efficacy of **Orphanin FQ(1-11)** in activating G-proteins via the NOP receptor.

#### Materials:

- Cell Membranes: From cells expressing the NOP receptor.
- [35S]GTPγS: Radiolabeled GTP analog.
- GDP: To ensure G-proteins are in their inactive, GDP-bound state at baseline.
- Test Agonist: Orphanin FQ(1-11) at various concentrations.

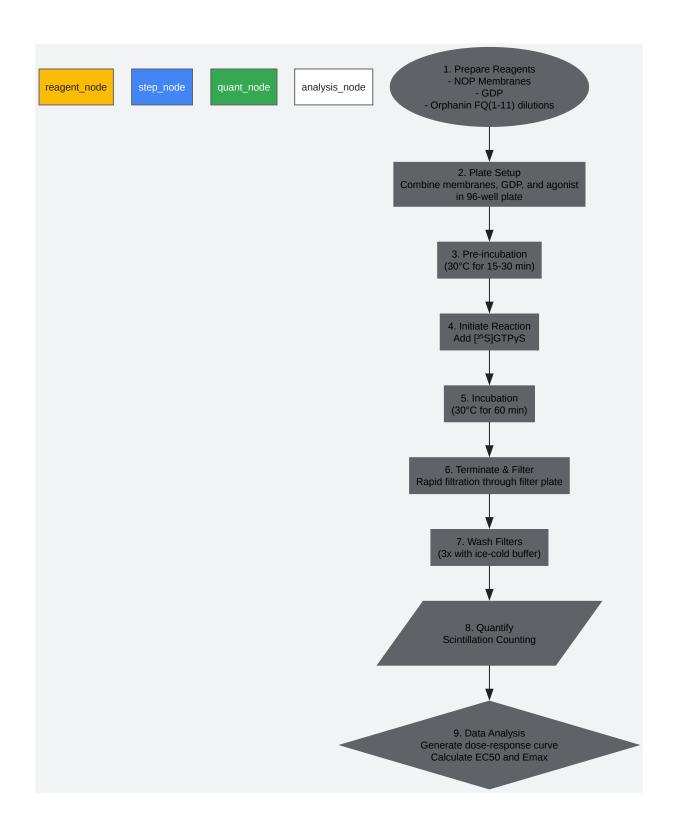


- Assay Buffer: Tris-HCl buffer containing MgCl<sub>2</sub> and NaCl.
- Filtration System and Scintillation Counter.

#### Methodology:

- Reaction Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of Orphanin FQ(1-11).
- Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptors.
- Initiation: Initiate the G-protein activation by adding [35]GTPyS to each well.
- Incubation: Incubate the plate for an additional 60 minutes at 30°C with gentle shaking to allow for the binding of [35S]GTPyS to activated G-proteins.
- Termination and Filtration: Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
- Quantification: Dry the filter plate and measure the bound radioactivity using a scintillation counter.
- Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS. Plot the specific [35S]GTPyS binding against the log concentration of the agonist to generate a concentration-response curve, from which EC50 and Emax (maximal effect) values are derived.





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